4-Hydroxy-3-propionyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-propanoylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-8(13)10-11(14)7-5-3-4-6-9(7)16-12(10)15/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZBRZFQNWGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961657 | |
| Record name | 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4139-73-5, 82843-16-1 | |
| Record name | 4-Hydroxy-3-propanoylchromen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004139735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 372800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082843161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4139-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-propanoyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-PROPANOYLCHROMEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773LH265HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Acylation of 4-Hydroxycoumarin
One of the primary and classical methods to prepare 4-hydroxy-3-propionyl-2H-chromen-2-one involves acylation of 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one) at the 3-position using propionyl derivatives.
- Starting Material: 4-Hydroxycoumarin (4-hydroxy-2H-chromen-2-one)
- Reagents: Propionyl chloride or propionic acid derivatives
- Catalyst: Base catalyst such as sodium hydroxide or potassium carbonate
- Conditions: Reflux or controlled heating under inert atmosphere
- Mechanism: Electrophilic substitution at the 3-position of the coumarin ring facilitated by the base, which activates the hydroxy group and directs acylation.
This method is well-documented and yields the 3-propionyl derivative efficiently. For example, acetylation of 4-hydroxycoumarin to give 3-acetyl-4-hydroxycoumarin has been reported, and by analogy, propionylation proceeds similarly.
Preparation via Reaction with Propionic-2,3-14C1 Acid
An alternative synthetic route involves the reaction of 4-hydroxycoumarin with labeled propionic acid derivatives under reflux conditions with trichlorophosphate as a reagent.
- Reaction Conditions: Reflux with trichlorophosphate for approximately 0.75 hours
- Yield: Approximately 43%
- Reference: This method was reported in a medicinal chemistry context for preparing this compound with a molecular weight of 218.21 g/mol and CAS number 4139-73-5.
This approach offers a labeled compound useful for tracer studies and detailed pharmacokinetics.
Multi-Component Reactions Catalyzed by Biogenic ZnO Nanoparticles
Recent advances have introduced green chemistry approaches using biogenic zinc oxide nanoparticles as catalysts for synthesizing coumarin derivatives, including this compound analogues.
- Catalyst: Biogenic ZnO nanoparticles synthesized via plant extracts (e.g., Areca nut extract)
- Method: Mannich-type reaction involving 4-hydroxycoumarin, aromatic aldehydes, and amines (e.g., ethylamine)
- Advantages: High atom economy, environmental friendliness, operational simplicity, and improved yields
- Characterization: Products characterized by FT-IR, NMR, HRMS, and UV-Vis spectroscopy
- Catalyst Preparation: ZnO nanoparticles prepared by solution combustion method using zinc nitrate hexahydrate and plant extract at 500°C
- Reaction Time: Typically 10-15 minutes at room temperature
- Outcome: Efficient synthesis of 3-substituted 4-hydroxycoumarin derivatives, including propionyl analogues
- Additional Benefits: Recyclability of catalyst and eco-friendly process
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Base-catalyzed acylation | 4-Hydroxycoumarin | Propionyl chloride, base catalyst | Reflux, base catalysis | Moderate to high | Classical method, well-established |
| Reaction with Propionic-2,3-14C1 acid | 4-Hydroxycoumarin | Propionic acid derivative, trichlorophosphate | Reflux 0.75 h | 43 | Used for labeled compound synthesis |
| Mannich-type reaction with ZnO NPs catalyst | 4-Hydroxycoumarin, aromatic aldehydes, ethylamine | Biogenic ZnO nanoparticles | Room temp, 10-15 min | High | Green chemistry approach, rapid, eco-friendly |
Research Findings and Analysis
- The base-catalyzed acylation is a reliable method for preparing 3-substituted coumarins, including the 3-propionyl derivative. This method benefits from the availability of inexpensive starting materials and straightforward reaction conditions.
- The use of trichlorophosphate in the preparation with propionic acid derivatives enables incorporation of isotopic labels, useful for medicinal chemistry studies, though the yield is moderate (~43%).
- The novel method employing biogenic ZnO nanoparticles offers a sustainable and efficient alternative, reducing reaction times and environmental impact. The nanoparticles act as Lewis acid catalysts, enhancing the reactivity of the substrates and enabling mild reaction conditions.
- Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the successful synthesis and purity of the products.
- The green synthesis approach aligns with current trends in pharmaceutical and organic synthesis research focusing on sustainability and reduced toxicity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The propionyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-propionyl-2H-chromen-2-one.
Reduction: Formation of 4-hydroxy-3-propanol-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
4-Hydroxy-3-propionyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
The dimethylaminophenyl acryloyl substituent in the compound from enhances π-conjugation, leading to fluorescent properties useful in imaging applications .
Biological Activity :
- Antimicrobial and Antitumor Activity : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit marked antimicrobial and antitumor effects, attributed to the synergistic action of dihydroxy and alkyl groups .
- Enzyme Inhibition : this compound demonstrates specificity in inhibiting class II myosins, likely due to the propionyl group's interaction with hydrophobic enzyme pockets .
Synthetic Routes: this compound is synthesized via POCl3-mediated acylation in propionic acid , whereas 3-acetyl analogs use acetic acid under similar conditions . The dimethylaminophenyl derivative requires a multi-step synthesis involving Knoevenagel condensation, highlighting the complexity of introducing aromatic substituents .
Physicochemical and Crystallographic Insights
- Melting Points : The propionyl derivative (123°C) has a lower melting point than its acetyl analog (192°C), likely due to reduced crystallinity from the flexible propionyl chain .
- Hydrogen Bonding : The hydroxyl group at position 4 facilitates intermolecular hydrogen bonding, influencing crystal packing and stability . This property is critical for solubility and formulation in drug delivery systems.
Biological Activity
4-Hydroxy-3-propionyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.21 g/mol. The compound features a hydroxyl group at the 4-position and a propionyl group at the 3-position of the chromenone structure, contributing to its reactivity and biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction. In vitro assays showed that the compound affected various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM, indicating potent activity against these malignancies .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. These findings suggest its potential as a natural antimicrobial agent .
The biological effects of this compound are attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes (CA IX/XII), which are often overexpressed in tumors. The binding affinity of this compound for these enzymes suggests a mechanism where it could hinder tumor growth by disrupting pH regulation within the tumor microenvironment .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between hydroxycoumarin derivatives and propionic acid derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity.
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Pechmann Reaction | 75 | Reflux in acidic medium |
| Fries Rearrangement | 60 | Lewis acid catalysis |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (70% reduction at 10 µM) after 48 hours of exposure .
- Antimicrobial Evaluation : In another study, this compound was tested against multiple strains of bacteria. The results indicated that it effectively inhibited bacterial growth, outperforming standard antibiotics in certain cases .
Q & A
Q. Key Considerations :
- Catalyst selection (e.g., FeCl₃ for mild conditions vs. POCl₃ for electrophilic activation).
- Solvent polarity (THF vs. POCl₃) impacts reaction kinetics and regioselectivity.
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., hydroxyl protons at δ 10–12 ppm, chromenone carbonyls at δ 160–170 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve molecular packing and hydrogen-bonding networks. For example, monoclinic P2₁/c space group symmetry was confirmed for fluorophenyl-substituted derivatives .
- HRMS/ESI : Validate molecular weights (e.g., [M]+ peaks for derivatives with masses ~250–500 Da) .
Advanced: How can hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?
Methodological Answer:
Hydrogen bonds (e.g., O–H···O=C) dictate supramolecular assembly. Strategies include:
- Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs in dimers) to predict stability and solubility. Substituents like methoxy groups enhance π-π stacking, while nitro groups disrupt packing .
- Temperature-dependent studies : Conduct crystallography at low temperatures (e.g., 100–223 K) to minimize thermal motion artifacts, crucial for resolving disordered propionyl side chains .
Advanced: How can researchers address low yields in the synthesis of 3-substituted derivatives?
Methodological Answer:
- Catalyst optimization : Replace FeCl₃ with Brønsted acids (e.g., p-TSA) for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields by 15–20% for electron-deficient phenols .
- Protecting groups : Temporarily mask hydroxyl groups (e.g., acetyl) to prevent side reactions during propionylation .
Advanced: What strategies enhance the bioactivity of this compound derivatives?
Methodological Answer:
- Functionalization : Introduce thiazole (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)) or nitro groups to improve antibacterial potency. Thiazole derivatives show MIC values <10 µg/mL against S. aureus .
- SAR studies : Correlate logP values (calculated via HPLC) with membrane permeability. Hydrophobic substituents (e.g., trifluoromethyl) enhance cellular uptake .
- In silico docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (targeting Tyr-122 and Asp-73 residues) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data for complex derivatives?
Methodological Answer:
- Multi-technique validation : Cross-verify NMR-assigned tautomers with X-ray-derived bond lengths (e.g., C=O vs. enol forms). Discrepancies in hydroxyl positioning can arise from solution vs. solid-state effects .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR shifts and compare with experimental data. For example, deviations >0.3 ppm suggest conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
